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molecular formula C12H19NO B8524530 4-[3-(1-Methylethyl)aminopropyl]phenol

4-[3-(1-Methylethyl)aminopropyl]phenol

Cat. No. B8524530
M. Wt: 193.28 g/mol
InChI Key: XBLAOXUGFASEAL-UHFFFAOYSA-N
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Patent
US04471116

Procedure details

Under the conditions outlined above for the preparation of 4-[2-(1-methylethyl)aminoethyl]phenol, 4-(3-bromopropyl)phenol was reacted with isopropylamine. The crude product was distilled in a Kugelrohr apparatus (150°; 1 mm) and the distillate was crystallized from ether to give 4-[3-(1-methylethyl)aminopropyl]phenol (97.9% pure by gas chromatography).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:4]CCC1C=CC(O)=CC=1)[CH3:3].Br[CH2:15][CH2:16][CH2:17][C:18]1[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=1.C(N)(C)C>>[CH3:1][CH:2]([NH:4][CH2:15][CH2:16][CH2:17][C:18]1[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=1)[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)NCCC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled in a Kugelrohr apparatus (150°; 1 mm)
CUSTOM
Type
CUSTOM
Details
the distillate was crystallized from ether

Outcomes

Product
Name
Type
product
Smiles
CC(C)NCCCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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